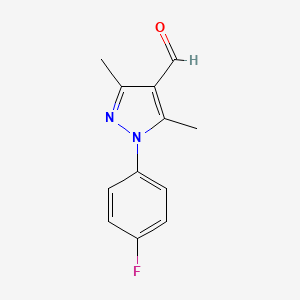

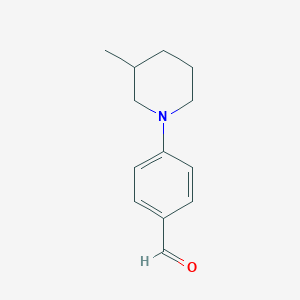

4-(3-甲基哌啶-1-基)-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves a multi-step process starting from commercially available terephthalaldehyde. The process includes acetal reaction, nucleophilic reaction, and hydrolysis, resulting in a high total yield of up to 68.9% . Although the exact synthesis of "4-(3-Methyl-piperidin-1-yl)-benzaldehyde" is not described, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been determined using X-ray diffraction and spectroscopic techniques. For instance, the crystal structure of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine shows weak intermolecular OH⋯N hydrogen bonds linking molecules into homochiral chains . Similarly, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined using density functional theory and Hartree–Fock calculations, revealing five different stable conformers . These studies provide insights into the structural characteristics that could be expected for "4-(3-Methyl-piperidin-1-yl)-benzaldehyde".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(3-Methyl-piperidin-1-yl)-benzaldehyde" are not directly reported in the provided papers. However, properties such as solubility, melting point, and boiling point can be inferred based on the known properties of structurally similar compounds. For example, the solubility of benzaldehyde derivatives in various solvents and their crystalline nature are often reported . The presence of a piperidine ring and a methyl group would influence the compound's lipophilicity and potentially its biological activity.

科学研究应用

新型喹啉酮衍生物的有效合成

杜等人(2020 年)的研究重点介绍了在无催化剂的多组分反应中使用哌啶和取代苯甲醛合成喹啉酮衍生物。该方法强调了在特定条件下合成效率在产率和反应时间方面的效率,展示了该化合物在创建药理学相关结构方面的效用 (杜、韩、周和博罗夫科夫,2020 年)。

新型苯甲酰胺的合成和生物活性

Khatiwora 等人(2013 年)探讨了通过使苯甲酰胺、哌啶和取代苯甲醛反应来合成新的苯甲酰胺及其金属配合物。该研究提供了对这些化合物的结构特征的见解,并评估了它们的抗菌活性,展示了在开发新的抗菌剂中的潜在应用 (Khatiwora、Joshi、Puranik、Darmadhikari、Athawale、Deshpande 和 Kashalkar,2013 年)。

属性

IUPAC Name |

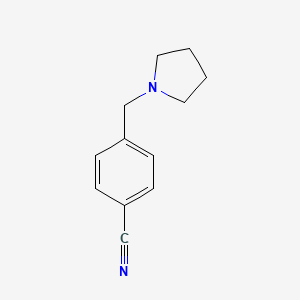

4-(3-methylpiperidin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJFTCQOSCFPEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylpiperidin-1-yl)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)